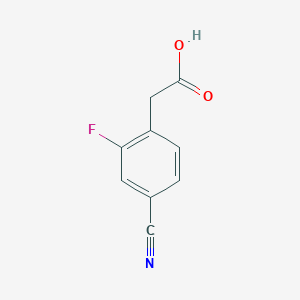

4-Cyano-2-fluorophenylacetic acid

Description

Significance of Cyano- and Fluoro- Substituted Aromatic Systems in Contemporary Organic Synthesis

The introduction of cyano (–C≡N) and fluoro (–F) substituents onto an aromatic ring can profoundly influence a molecule's reactivity and physical properties. The cyano group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution. quora.com This deactivation, however, makes the ring susceptible to nucleophilic aromatic substitution, a reaction of significant synthetic utility. fiveable.me The cyano group's ability to stabilize negative charges through inductive and resonance effects is a key aspect of its influence on reaction mechanisms. wikipedia.org Furthermore, the nitrile functionality itself is a versatile handle, readily convertible into other important groups such as amines, amides, carboxylic acids, and aldehydes. magtech.com.cn

The combined presence of both cyano and fluoro groups on an aromatic ring, as seen in 4-Cyano-2-fluorophenylacetic acid, creates a unique electronic landscape. The interplay between the electron-withdrawing properties of both substituents can be leveraged in various synthetic transformations, making such compounds valuable intermediates.

Overview of Phenylacetic Acid Scaffolds as Versatile Intermediates in Scholarly Chemical Methodologies

Phenylacetic acid and its derivatives are fundamental building blocks in organic synthesis. mdpi.com The phenylacetic acid scaffold consists of a phenyl group attached to an acetic acid moiety. youtube.com This structural motif is found in numerous natural products and serves as a precursor for the synthesis of a wide range of pharmaceuticals, including anti-inflammatory drugs and antibiotics. mdpi.comyoutube.comwikipedia.org

The versatility of the phenylacetic acid scaffold stems from the reactivity of both the aromatic ring and the carboxylic acid group. The aromatic ring can undergo various substitution reactions to introduce additional functional groups, while the carboxylic acid can be converted into esters, amides, acid chlorides, and other derivatives. mdpi.comwikipedia.org This dual reactivity allows for the construction of complex molecules with diverse functionalities. For instance, substituted phenylacetic acids are crucial intermediates in the synthesis of aldose reductase inhibitors and other biologically active compounds. nih.gov The synthesis of phenylacetic acid derivatives can be achieved through various methods, including the hydrolysis of benzyl (B1604629) cyanides and the carbonylation of benzyl halides. youtube.comresearchgate.net

The compound this compound combines the key features of a substituted phenylacetic acid with the unique electronic properties imparted by the cyano and fluoro groups. This makes it a highly functionalized and valuable intermediate for the synthesis of more complex and potentially bioactive molecules.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆FNO₂ | nih.gov |

| Molecular Weight | 179.15 g/mol | nih.gov |

| IUPAC Name | 2-(4-cyano-2-fluorophenyl)acetic acid | nih.gov |

| CAS Number | 1261791-33-6 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyano-2-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-8-3-6(5-11)1-2-7(8)4-9(12)13/h1-3H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBHEZPYTTTZRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261791-33-6 | |

| Record name | 2-(4-cyano-2-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Chemical Reactivity and Transformative Chemistry of 4 Cyano 2 Fluorophenylacetic Acid

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that readily participates in a variety of chemical transformations, making it a cornerstone for the synthesis of diverse derivatives.

Esterification Reactions and Ester Derivatives

The carboxylic acid moiety of 4-Cyano-2-fluorophenylacetic acid can be converted to its corresponding esters through various established esterification protocols. While specific literature on the esterification of this exact molecule is not prevalent, the principles of esterification are well-documented for structurally similar compounds. For instance, analogous compounds like ethyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate are synthesized by refluxing the corresponding cyano-acetate precursors with sulfuric acid in a mixture of acetic acid and water. This suggests that this compound can undergo Fischer-Speier esterification by reacting with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Alternatively, esterification can be achieved under milder conditions using coupling agents that activate the carboxylic acid. These methods are particularly useful for substrates that are sensitive to strong acids.

Table 1: Representative Esterification Reactions

| Reactant | Reagents and Conditions | Product |

|---|---|---|

| This compound | Methanol, H₂SO₄ (catalyst), Reflux | Methyl 2-(4-cyano-2-fluorophenyl)acetate |

Decarboxylation Processes and Resulting Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, of phenylacetic acids can be challenging but can be induced under specific conditions, often requiring harsh thermal or catalytic environments. For related compounds like phenylacetic acid, hydrothermal decarboxylation in the presence of copper(II) salts has been studied, demonstrating the role of metal catalysts in facilitating this transformation. openstax.org

Furthermore, research on 2,4-dichlorophenoxyacetic acid has shown that the substitution pattern on the phenyl ring significantly impacts the rate of decarboxylation. nih.gov Specifically, the substitution of a chlorine atom with fluorine at the 4-position was found to inhibit decarboxylation. nih.gov This suggests that the electronic properties of the substituents play a crucial role. Given the presence of the electron-withdrawing cyano and fluoro groups in this compound, its decarboxylation would likely require forcing conditions. The expected product of decarboxylation would be 3-fluoro-4-methylbenzonitrile (B68015).

Amidation and Peptide Coupling Reactions for Conjugate Formation

The carboxylic acid functionality of this compound is a key site for amidation and peptide coupling reactions, allowing for its conjugation to amines, amino acids, and peptides. These reactions are fundamental in medicinal chemistry for the synthesis of bioactive molecules. The general approach involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.

Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines. lumenlearning.com These methods facilitate the formation of an amide bond under mild conditions, which is crucial for preserving the integrity of complex molecules. orgsyn.org

Table 2: Common Reagents for Amidation and Peptide Coupling

| Coupling Reagent | Additive | Typical Solvent |

|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | HOBt or NHS | Dichloromethane (DCM), Dimethylformamide (DMF) |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or NHS | Dichloromethane (DCM), Water |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | Dimethylformamide (DMF) |

Reactivity of the Cyano Group

The cyano group (a nitrile) is a highly versatile functional group that can undergo a range of chemical transformations, including nucleophilic additions, hydrolysis, and reduction. numberanalytics.comchemistrysteps.com The strong electron-withdrawing nature of the cyano group also influences the reactivity of the aromatic ring. numberanalytics.com

Nucleophilic Substitution Reactions Involving the Cyano Functionality

While the carbon atom of the cyano group is electrophilic and susceptible to nucleophilic attack, direct nucleophilic substitution at the cyano carbon to displace the nitrogen is not a typical reaction pathway under common conditions. Instead, the cyano group readily participates in nucleophilic addition reactions across the carbon-nitrogen triple bond. numberanalytics.comchemistrysteps.com For instance, Grignard reagents can add to the nitrile carbon to form, after hydrolysis, ketones. numberanalytics.com

The term "nucleophilic substitution" in the context of aromatic nitriles often refers to the replacement of a different leaving group on the aromatic ring, where the cyano group acts as an activating group. However, the cyano group itself can act as a nucleophile in certain reactions, such as in the formation of nitriles via the reaction of cyanide ions with alkyl halides. chemistrysteps.com

Hydrolysis and Reduction Reactions of the Nitrile Group

The nitrile functionality of this compound can be transformed into other important functional groups through hydrolysis and reduction.

Hydrolysis:

The hydrolysis of nitriles can yield either an amide or a carboxylic acid, depending on the reaction conditions. harvard.edugoogle.comresearchgate.net

Partial Hydrolysis to an Amide: Under controlled acidic or basic conditions, the nitrile can be partially hydrolyzed to the corresponding amide, 2-(2-fluoro-4-carbamoylphenyl)acetic acid. lumenlearning.comorgsyn.org This transformation is often achieved using milder conditions, such as using a catalyst in the presence of water. orgsyn.org

Complete Hydrolysis to a Carboxylic Acid: Under more forcing acidic or basic conditions, the nitrile group undergoes complete hydrolysis to a carboxylic acid. google.comresearchgate.net In the case of this compound, this would lead to the formation of 2-fluoro-4-(carboxymethyl)benzoic acid. The reaction typically involves heating the nitrile with a strong acid (e.g., H₂SO₄, HCl) or a strong base (e.g., NaOH, KOH), followed by acidification if a basic hydrolysis is performed. google.comresearchgate.net

Reduction:

The nitrile group can be reduced to a primary amine, which is a valuable transformation in the synthesis of pharmaceuticals and other fine chemicals. nih.govnih.gov

Reduction to a Primary Amine: A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts like Raney nickel, platinum oxide, or palladium on carbon is a common method. nih.gov Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are also highly effective in converting nitriles to primary amines. nih.govmasterorganicchemistry.com The reduction of this compound would yield 2-(2-fluoro-4-(aminomethyl)phenyl)acetic acid.

Table 3: Products of Nitrile Group Transformations

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Partial Hydrolysis | H₂O, mild acid or base catalyst | 2-(2-Fluoro-4-carbamoylphenyl)acetic acid |

| Complete Hydrolysis | H₃O⁺, heat or OH⁻, heat then H₃O⁺ | 2-Fluoro-4-(carboxymethyl)benzoic acid |

Transformations to Other Nitrogen-Containing Organic Functional Groups

The cyano group (-C≡N) of this compound is a versatile functional group that can be converted into several other nitrogen-containing moieties. These transformations significantly broaden the synthetic utility of the parent molecule. For instance, the nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, or it can be reduced to a primary amine.

One of the key transformations is the conversion of the cyano group into a tetrazole ring. This is a valuable transformation in medicinal chemistry, as tetrazoles are often used as bioisosteres for carboxylic acids. The reaction is typically achieved by treating the nitrile with an azide (B81097), such as sodium azide, often in the presence of a Lewis acid.

Another important transformation is the conversion to amidines. This can be accomplished through the Pinner reaction, where the nitrile reacts with an alcohol in the presence of a strong acid to form an imino ether (Pinner salt), which is then reacted with an amine to yield the amidine.

The cyano group can also participate in cycloaddition reactions. For example, it can react with 1,3-dipoles to form various five-membered heterocyclic rings.

These transformations are summarized in the table below:

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Cyano (-C≡N) | H₃O⁺, Δ or OH⁻, H₂O, Δ | Carboxylic Acid (-COOH) |

| Cyano (-C≡N) | LiAlH₄, ether; then H₂O | Primary Amine (-CH₂NH₂) |

| Cyano (-C≡N) | NaN₃, NH₄Cl, DMF | Tetrazole |

| Cyano (-C≡N) | 1. HCl, ROH; 2. R'NH₂ | Amidine (-C(=NR')NH₂) |

Reactivity of the Fluoro-Substituted Phenyl Ring

The phenyl ring of this compound is substituted with two deactivating groups: the cyano group and the fluorine atom. The cyano group is a strong electron-withdrawing group through both resonance and induction, while the fluorine atom is strongly electron-withdrawing through induction but a weak π-donor through resonance. The presence of these substituents significantly influences the reactivity of the aromatic ring towards both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity (e.g., nitration on related bromo-fluorophenylacetic acid)

Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is generally disfavored due to the presence of the two deactivating groups. However, under forcing conditions, EAS can occur. The regioselectivity of the substitution is directed by the existing substituents. The acetic acid side chain is a weak deactivator and an ortho, para-director. The fluorine atom is also an ortho, para-director, while the cyano group is a meta-director.

Considering the directing effects, electrophilic attack is most likely to occur at the positions ortho to the fluorine and meta to the cyano group. In a related system, the nitration of bromo-fluorophenylacetic acid, the regioselectivity is similarly governed by the directing effects of the substituents. Traditional nitration methods often employ harsh and corrosive mixed acid systems, which can lead to poor yields and limited functional group tolerance. nih.gov However, the development of more environmentally benign methods using dilute aqueous nitric acid is an area of active research. nih.gov

The directing effects of the substituents on the phenyl ring are summarized below:

| Substituent | Electronic Effect | Directing Influence |

| -CH₂COOH | Weakly deactivating | ortho, para |

| -F | Deactivating (inductive), Weakly activating (resonance) | ortho, para |

| -CN | Strongly deactivating | meta |

Nucleophilic Aromatic Substitution (SNAr) on Activating Substitutions

The presence of the strongly electron-withdrawing cyano group para to the fluorine atom makes the phenyl ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). nih.gov In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), and the negative charge of the intermediate (a Meisenheimer complex) is stabilized by the electron-withdrawing group. youtube.com

The fluorine atom is an excellent leaving group in SNAr reactions. A wide range of nucleophiles can displace the fluorine atom, including amines, alkoxides, and thiolates. This reaction provides a powerful method for introducing a variety of functional groups onto the aromatic ring. nih.govyoutube.com The general mechanism involves the addition of the nucleophile to form a resonance-stabilized anionic intermediate, followed by the elimination of the fluoride (B91410) ion to restore aromaticity. youtube.com

Recent advances have shown that organic photoredox catalysis can enable the nucleophilic defluorination of even unactivated fluoroarenes under mild conditions. nih.gov This method expands the scope of SNAr reactions to include a broader range of nucleophiles such as azoles and carboxylic acids. nih.gov

Coupling and Cross-Linking Reactions

The functional groups on this compound allow it to participate in various coupling and cross-linking reactions, which are fundamental in the synthesis of more complex molecules.

Applications in Sandmeyer Reactions

While this compound itself is not a direct substrate for the Sandmeyer reaction, its derivatives can be. The Sandmeyer reaction is a versatile method for converting an aryl amine into an aryl halide or other functional groups via a diazonium salt intermediate. wikipedia.orgnih.govorganic-chemistry.org For example, if the cyano group were to be reduced to an amino group, the resulting aminofluorophenylacetic acid could undergo diazotization followed by a Sandmeyer reaction to introduce a variety of substituents. wikipedia.orgnih.govorganic-chemistry.org

The Sandmeyer reaction is typically catalyzed by copper(I) salts and can be used for chlorination, bromination, and cyanation. wikipedia.orgnih.govorganic-chemistry.org This reaction is a cornerstone in aromatic chemistry as it allows for substitution patterns that are not accessible through direct electrophilic substitution. organic-chemistry.org Although traditionally requiring a copper catalyst, which can be difficult to remove completely, newer methods are being explored. google.com

Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.comnih.gov Derivatives of this compound can be utilized in these reactions. For instance, the fluorine atom can potentially participate in certain coupling reactions, although C-F bond activation is often challenging.

More commonly, the corresponding aryl halide (e.g., bromo or iodo derivative) of this compound would be used in reactions like the Suzuki-Miyaura, Heck, or Sonogashira couplings. mdpi.com For example, a derivative such as 4-cyano-2-fluorophenylboronic acid pinacol (B44631) ester can be used in Suzuki-Miyaura coupling reactions to form biaryl structures. sigmaaldrich.com These reactions are highly valued for their functional group tolerance and are widely used in the synthesis of pharmaceuticals and advanced materials. nih.govmdpi.com

The table below lists some common palladium-catalyzed cross-coupling reactions and the typical substrates derived from this compound that could be used.

| Coupling Reaction | Typical Substrate Derivative | Coupling Partner |

| Suzuki-Miyaura | Aryl halide (Br, I) or boronic acid/ester | Boronic acid/ester or Aryl halide |

| Heck | Aryl halide (Br, I) | Alkene |

| Sonogashira | Aryl halide (Br, I) | Terminal alkyne |

| Buchwald-Hartwig | Aryl halide (Br, I) | Amine |

Iv. Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 4-Cyano-2-fluorophenylacetic acid, providing in-depth information about its molecular framework.

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

High-resolution ¹H NMR spectroscopy is instrumental in identifying the chemical environment of protons within the this compound molecule. The substitution pattern on the benzene (B151609) ring and the presence of various functional groups lead to distinct chemical shifts. ucl.ac.uk

Protons on the aromatic ring typically resonate in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the cyano and fluoro groups further influences these shifts. ucl.ac.uk The methylene (B1212753) (-CH2-) protons adjacent to the carboxylic acid and the aromatic ring exhibit a characteristic signal, the position of which is affected by the neighboring electron-withdrawing groups. pdx.edu The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Methylene (-CH₂) | ~3.7 | Singlet |

| Carboxylic Acid (-COOH) | >10 | Broad Singlet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions. ucl.ac.ukpdx.educhemicalbook.com

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Enantiomeric Excess Determination and Conformational Studies

Fluorine-19 NMR spectroscopy is a powerful tool for analyzing fluorinated compounds like this compound due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. icpms.cz This technique is particularly valuable for determining the enantiomeric excess of chiral fluorinated compounds. nih.gov By using chiral derivatizing agents, the enantiomers of a chiral fluorinated analyte can be converted into diastereomers, which often exhibit distinct ¹⁹F NMR signals, allowing for their quantification. sigmaaldrich.comchemicalbook.com

Furthermore, ¹⁹F NMR can provide insights into the conformational preferences of the molecule. The through-space coupling between the fluorine atom and nearby protons can be observed, and the magnitude of these coupling constants can be related to the spatial orientation of these nuclei. icpms.cz

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups. oregonstate.edu

The carbonyl carbon of the carboxylic acid group typically appears at the downfield end of the spectrum (around 165-185 ppm). wisc.edu The carbon atom of the cyano group (-C≡N) resonates in a characteristic region (around 110-125 ppm). ucl.ac.uk The aromatic carbons exhibit signals in the range of approximately 110-160 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The chemical shifts of the other aromatic carbons are influenced by the positions of the fluoro and cyano substituents. The methylene carbon (-CH2-) signal appears further upfield. wisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | 165 - 185 |

| Aromatic (C-F) | 155 - 165 (with C-F coupling) |

| Aromatic (C-CN) | 100 - 115 |

| Aromatic (C-H) | 115 - 140 |

| Cyano (-C≡N) | 110 - 125 |

| Methylene (-CH₂) | 30 - 45 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions. ucl.ac.ukoregonstate.eduwisc.edu

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound. nih.gov The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound, which is 179.15 g/mol . nih.govbiosynth.com

Under electron ionization (EI), the molecule can undergo fragmentation, providing valuable structural information. Common fragmentation pathways for phenylacetic acids include the loss of the carboxylic acid group (•COOH) or cleavage of the bond between the methylene group and the aromatic ring. For this compound, characteristic fragments would likely arise from the loss of the carboxyl group and potentially the cyano group. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of the parent molecule and its fragments. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. lumenlearning.com The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent and characteristic absorption is the broad O-H stretching band of the carboxylic acid, which typically appears in the region of 3300-2500 cm⁻¹. lumenlearning.comlibretexts.org The C=O stretching vibration of the carboxylic acid group gives rise to a strong, sharp peak, usually found between 1760 and 1690 cm⁻¹. lumenlearning.comlibretexts.org The presence of the cyano group (C≡N) is indicated by a sharp absorption of medium intensity in the range of 2260-2220 cm⁻¹. chemicalbook.com The C-F bond stretch will also be present, typically in the 1400-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching of the methylene group appears just below 3000 cm⁻¹. lumenlearning.comlibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong |

| Cyano | C≡N Stretch | 2260 - 2220 | Medium, Sharp |

| Aromatic | C-H Stretch | > 3000 | Medium to Weak |

| Alkane | C-H Stretch | < 3000 | Medium |

| Aryl-Fluoride | C-F Stretch | 1400 - 1000 | Strong |

Note: These are general ranges and the exact positions can be influenced by the molecular structure and sample state. lumenlearning.comlibretexts.orgchemicalbook.com

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

For chiral molecules, X-ray crystallography is the gold standard for determining the absolute configuration (the R or S designation at a stereocenter). wikipedia.org While this compound itself is not chiral, derivatives of it could be. In such cases, crystallographic analysis of a single crystal of one enantiomer would unambiguously establish its spatial arrangement. The analysis of the crystal packing also reveals intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which govern the solid-state architecture.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

V. Computational and Theoretical Investigations of 4 Cyano 2 Fluorophenylacetic Acid

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and the preferred three-dimensional arrangements (conformations) of 4-Cyano-2-fluorophenylacetic acid. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.

While direct computational studies on this compound are not extensively documented in the literature, theoretical investigations on its close analogue, α-cyano-α-fluorophenylacetic acid methyl ester, provide significant insights into the conformational preferences that are likely to influence the behavior of the parent acid. consensus.appresearchgate.net These studies employed high-level computational methods, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), to map out the potential energy landscape of the molecule. consensus.appresearchgate.net

The choice of computational method can influence the predicted outcomes. nih.gov For instance, different DFT functionals or the inclusion of dispersion corrections can refine the calculated energy differences between conformers. nih.gov Both DFT and MP2 methods are considered reliable for exploring the conformational landscapes of such fluorinated organic molecules. nih.gov

Table 1: Calculated Relative Energies of α-cyano-α-fluorophenylacetic acid methyl ester Conformers

| Conformation | Dihedral Angle (F-C-C=O) | Relative Energy (kcal/mol) at MP2(fc)/6-31++G(d,p) | Reference |

|---|---|---|---|

| syn | ~ -20° | 0.0 | consensus.appresearchgate.net |

This interactive table allows for sorting and filtering of the conformational data.

Ab initio (from first principles) calculations are crucial for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. For fluorinated compounds like this compound, predicting the ¹⁹F NMR chemical shift is particularly valuable for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a powerful approach for calculating NMR shielding tensors, from which chemical shifts are derived. nih.govnih.gov

The accuracy of GIAO calculations depends heavily on the choice of the basis set. nih.gov Studies on a range of perfluoro compounds have shown that using basis sets with diffuse functions, such as 6-31++G(d,p), significantly improves the correlation between calculated and experimental ¹⁹F chemical shifts, often bringing the deviation to within 10 ppm. nih.gov More recent evaluations recommend DFT methods like ωB97XD with the aug-cc-pVDZ basis set for a good balance of accuracy and computational cost, achieving a root-mean-square error of around 3.57 ppm for a diverse set of organofluorine molecules. nih.gov

These computational tools can be applied to predict the ¹⁹F chemical shift of this compound, aiding in its identification and characterization. The calculations would involve optimizing the molecule's geometry and then performing a GIAO calculation at a chosen level of theory to obtain the magnetic shielding constant for the fluorine nucleus, which is then converted to a chemical shift relative to a standard like CFCl₃. nih.gov

Molecular Orbital Theory and Bonding Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. Analyzing these orbitals provides a detailed picture of the electronic interactions that govern the molecule's structure and stability.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and orbital-orbital interactions within a molecule. For the analogue α-cyano-α-fluorophenylacetic acid methyl ester, NBO analysis was instrumental in explaining the observed conformational preference. consensus.appresearchgate.net

The analysis revealed that the stability of the syn conformer is primarily due to specific hyperconjugative interactions. consensus.appresearchgate.net Hyperconjugation involves the donation of electron density from a filled bonding orbital (σ or π) to an adjacent empty or partially filled antibonding orbital (σ* or π*). In this case, the key stabilizing interactions were identified as:

σ(C-H) → σ(C-F)*: Donation from the sigma bonding orbital of an adjacent C-H bond into the antibonding orbital of the C-F bond.

π(Ph) → σ(C-F)*: Donation from the π-system of the phenyl ring into the antibonding orbital of the C-F bond.

n(O) → σ(C-C)*: Donation from the lone pair (n) of the carbonyl oxygen into the antibonding orbital of the adjacent C-C bond.

Table 2: Key Hyperconjugative Interactions from NBO Analysis of a Model Ester

| Donor Orbital | Acceptor Orbital | Type of Interaction | Stabilizing Effect | Reference |

|---|---|---|---|---|

| π(Phenyl) | σ*(C-F) | Intramolecular Hyperconjugation | High | consensus.appresearchgate.net |

| σ(C-H) | σ*(C-F) | Intramolecular Hyperconjugation | Moderate | consensus.appresearchgate.net |

This interactive table summarizes the significant orbital interactions responsible for conformational stability.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical calculations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the investigation of reaction mechanisms, transition states, and reaction kinetics. While specific mechanistic studies on this compound are not prominent, the reactivity of this class of molecules can be inferred from computational studies on similar compounds.

A likely reaction pathway for phenylacetic acid derivatives is decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂). Theoretical studies on activated carboxylic acids, such as 2-cyano-2-phenylpropanoic acid, show that the presence of an electron-withdrawing group (like the cyano group) in the α-position stabilizes the carbanion intermediate formed after the loss of a proton, facilitating decarboxylation under basic conditions. tue.nl A similar mechanism could be anticipated for this compound.

Furthermore, computational investigations into the photoinduced decarboxylation of o-acetylphenylacetic acid have detailed a complex mechanism involving intersystem crossing from an excited singlet state to a triplet state, followed by a 1,5-hydrogen shift to form a biradical intermediate. nih.gov This biradical can then undergo several deactivation pathways, including the eventual release of CO₂. nih.gov Such theoretical frameworks provide a basis for exploring the potential photochemical reactivity of this compound.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior of Analogues

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit interactions between a solute molecule and a large number of solvent molecules over time. This approach is essential for understanding how the solvent influences conformational dynamics, stability, and reactivity.

MD simulations have been used to investigate the effects of solvent swelling and the binding of counterions in complex organic radical polymers, demonstrating the power of this technique to probe the behavior of molecules in a condensed-phase environment. For an analogue of this compound, an MD simulation would involve placing the molecule in a box filled with explicit solvent molecules (e.g., water, acetonitrile). By solving Newton's equations of motion for every atom in the system, the simulation tracks the trajectory of the molecule, revealing its dynamic behavior.

These simulations can elucidate how solvent molecules form hydrogen bonds with the carboxylic acid group, how they solvate the polar cyano and fluoro substituents, and how these interactions might shift the conformational equilibrium between the syn and anti forms. This provides a more realistic picture of the molecule's behavior in solution, which is critical for understanding its chemical and biological activity.

Vi. Research Applications of 4 Cyano 2 Fluorophenylacetic Acid and Its Derivatives

Role as Chiral Derivatizing Agents (CDAs) in Advanced Stereochemical Analysis

The determination of the three-dimensional arrangement of atoms in chiral molecules is a critical task in chemistry, particularly in the pharmaceutical and life sciences. Chiral Derivatizing Agents (CDAs) are indispensable tools in this area, converting a mixture of enantiomers into a mixture of diastereomers. These diastereomers, having different physical properties, can then be distinguished and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Derivatives of phenylacetic acid containing fluorine and cyano groups have proven to be highly effective CDAs. researchgate.netnih.gov Specifically, the closely related compound α-cyano-α-fluorophenylacetic acid (CFPA) has been developed as a new and efficient reagent for determining enantiomeric excess. researchgate.netacs.org When CFPA is reacted with a chiral alcohol or amine, it forms diastereomeric esters or amides. The presence of the fluorine atom provides a sensitive probe for ¹⁹F NMR analysis, which often results in superior spectral resolution compared to ¹H NMR. researchgate.net

The most widely recognized CDA is Methoxy(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. researchgate.netsigmaaldrich.com However, research has shown that CFPA and its derivatives can be significantly superior for determining enantiomeric excess. researchgate.netnih.gov The key advantage lies in the magnitude of the chemical shift differences (Δδ) between the resulting diastereomeric derivatives in NMR spectra.

Studies comparing CFPA with MTPA have demonstrated that CFPA derivatives yield substantially larger Δδ values in both ¹⁹F and ¹H NMR spectroscopy. researchgate.net For a series of diastereomeric derivatives made from the same chiral alcohols and amines, the chemical shift differences for the CFPA derivatives were found to be up to five times greater in ¹⁹F NMR and two times greater in ¹H NMR than those for the corresponding MTPA derivatives. researchgate.net This larger separation of signals allows for more accurate integration and, consequently, a more reliable determination of enantiomeric purity, especially for complex molecules or those where the chiral center is distant from the derivatized group. researchgate.net

Table 1: Comparative Performance of Chiral Derivatizing Agents This table illustrates the enhanced chemical shift differences (Δδ) observed with CFPA compared to MTPA, facilitating more precise enantiomeric excess determination.

| Derivatizing Agent | NMR Technique | Relative Chemical Shift Difference (Δδ) | Reference |

| α-Cyano-α-fluorophenylacetic acid (CFPA) | ¹⁹F NMR | ~5x greater than MTPA | researchgate.net |

| α-Cyano-α-fluorophenylacetic acid (CFPA) | ¹H NMR | ~2x greater than MTPA | researchgate.net |

| Methoxy(trifluoromethyl)phenylacetic acid (MTPA) | ¹⁹F NMR / ¹H NMR | Baseline | researchgate.net |

The use of agents like 4-cyano-2-fluorophenylacetic acid and its analogs represents a methodological advancement in stereochemical analysis. The primary method for determining enantiomeric excess (ee) involves reacting the chiral substrate (e.g., an alcohol or amine) with the chiral derivatizing agent to form diastereomers. nih.gov These diastereomers are then analyzed by NMR spectroscopy. nih.govnih.gov The signals corresponding to each diastereomer will appear at slightly different chemical shifts, and the ratio of the integrals of these peaks directly corresponds to the enantiomeric ratio of the original substrate. nih.gov

The large chemical shift differences induced by CFPA derivatives are particularly advantageous, enabling clear and unambiguous quantification of ee. researchgate.net Furthermore, these CDAs can be used to determine the absolute configuration of the chiral substrate. By establishing a consistent correlation between the sign of the Δδ value (δ_R_ - δ_S_) and the absolute configuration for a known class of compounds, the configuration of new, related substrates can be confidently assigned. The synthesis of optically pure CFPA has been achieved, allowing for its application in these advanced analyses. researchgate.net

Utilization as Advanced Synthetic Intermediates in Complex Molecule Synthesis

Beyond their role in analytical chemistry, phenylacetic acid derivatives are valuable building blocks in organic synthesis. This compound, with its multiple reactive sites, serves as a versatile synthetic intermediate for constructing more complex molecular architectures. biosynth.comnih.gov

The fluorophenylacetic acid scaffold is a key component in the synthesis of various biologically active molecules. A notable example is the use of the related compound o-fluorophenylacetic acid as a crucial intermediate in the industrial synthesis of Prasugrel. google.com Prasugrel is a potent antiplatelet agent used to prevent blood clots in patients with acute coronary syndrome. google.com The synthesis highlights the importance of such precursors in accessing complex pharmaceutical compounds. The presence of the cyano group in this compound offers additional synthetic handles for elaboration into other functional groups, further expanding its utility as a precursor for diverse, biologically relevant chemical scaffolds. biosynth.com

The unique electronic properties conferred by the fluorine and cyano substituents make the 4-cyano-2-fluorophenyl moiety an attractive component for functional organic materials. While direct applications of the phenylacetic acid itself are still emerging, the closely related 4-Cyano-2-fluorophenylboronic acid is recognized as a building block for materials used in Organic Light-Emitting Diodes (OLEDs). sigmaaldrich.combldpharm.com This suggests that the 4-cyano-2-fluorophenyl scaffold has desirable properties for applications in material science. bldpharm.com As such, this compound can be considered a valuable precursor for creating larger, conjugated systems intended for use in advanced electronic and optical devices.

Development of Chemical Probes and Tags for Investigating Biological Systems

Chemical probes and tags are essential tools for visualizing and studying biological processes in real-time within living systems. nih.gov These molecules are often designed by modifying a biologically active ligand with a reporter group, such as a fluorophore, without significantly compromising its affinity for its target. nih.gov

The development of fluorescent probes often involves the strategic incorporation of small, electronically active groups to tune the molecule's absorption and emission properties. The cyano group, in particular, has been used in this capacity. For instance, the synthesis of fluorescent melatonin (B1676174) derivatives, 4-cyano and 4-formyl melatonin, demonstrated that the introduction of these compact, electron-withdrawing groups resulted in a desirable red-shift in the compounds' fluorescence spectra compared to the parent molecule. nih.gov This strategy allows for the creation of probes that fluoresce in the visible spectral range, which is advantageous for biological imaging. nih.gov Given these precedents, this compound represents a potential starting point or fragment for the rational design of novel chemical probes and tags for investigating the complex workings of biological systems.

Analogous Use in Photoaffinity Labeling Probe Development

While direct research on the application of this compound in photoaffinity labeling is not extensively documented, its structural motifs are analogous to those used in the design and synthesis of photoaffinity probes. Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing ligand-binding proteins and their binding sites. The process involves a probe molecule that, upon photoactivation, forms a covalent bond with its target protein, allowing for subsequent identification and analysis. nih.govplos.org The design of such probes typically incorporates three key components: a recognition moiety, a photoreactive group, and often a reporter tag for detection and purification. nih.govmdpi.com

The core structure of this compound provides a foundation for the recognition element of a photoaffinity probe. The phenylacetic acid group can mimic endogenous ligands or serve as a scaffold to target specific enzyme active sites or cellular receptors. The development of a photoaffinity probe based on this compound would involve the strategic incorporation of a photoreactive group. Commonly used photoreactive moieties include aryl azides, benzophenones, and diazirines. enamine.net These groups are relatively stable in the dark but upon irradiation with UV light, they generate highly reactive intermediates—nitrenes, diradicals, or carbenes, respectively—that can form covalent bonds with nearby amino acid residues in the target protein's binding site. plos.org

The selection and placement of the photoreactive group are critical to the success of the probe. For a molecule like this compound, a photoreactive group could be introduced at various positions on the phenyl ring or by modifying the carboxylic acid group. The choice of position would be guided by structure-activity relationship (SAR) studies to ensure that the modification does not significantly impair the probe's binding affinity for its target. acs.org

Furthermore, a reporter tag, such as a biotin (B1667282) molecule for affinity purification or a fluorophore for imaging, can be attached to the probe. plos.org This is often achieved through a linker that spatially separates the reporter tag from the recognition moiety to minimize steric hindrance. nih.gov The use of "clickable" chemistry, involving the incorporation of a terminal alkyne or azide (B81097) group into the probe, allows for the late-stage introduction of various reporter tags, enhancing the probe's versatility. nih.gov

The table below illustrates the fundamental components that would be considered in the design of a hypothetical photoaffinity probe derived from this compound.

| Component | Function | Examples of Moieties | Rationale for Inclusion |

| Recognition Moiety | Binds specifically to the target protein. | This compound core | The inherent structure may have affinity for a particular biological target. |

| Photoreactive Group | Forms a covalent bond with the target upon photoactivation. | Aryl azide, Benzophenone, Diazirine | These groups are well-established for their ability to be activated by light to form reactive species. enamine.net |

| Reporter Tag | Enables detection and/or isolation of the labeled protein. | Biotin, Fluorophores (e.g., Rhodamine), Radioisotopes | Allows for visualization, purification, and identification of the target protein. plos.org |

| Linker | Connects the reporter tag to the probe scaffold. | Polyethylene glycol (PEG), Alkyl chains | Provides spatial separation between the recognition moiety and the reporter tag to prevent interference with binding. nih.gov |

The development process for such a probe would involve synthesizing a series of derivatives with different photoreactive groups and linker/reporter tag combinations. These would then be evaluated for their binding affinity to the target protein and their efficiency in photo-crosslinking. Competition experiments, where the labeling is carried out in the presence of an excess of the unmodified parent compound, are crucial to demonstrate the specificity of the photoaffinity probe for its intended target. nih.gov

The following table outlines the key characteristics of common photoreactive groups that could be incorporated into a this compound-based probe.

| Photoreactive Group | Reactive Intermediate | Activation Wavelength (nm) | Key Advantages | Potential Disadvantages |

| Aryl Azide | Nitrene | 254-300 | Relatively easy to synthesize. | Can undergo intramolecular rearrangement; may have a preference for insertion into nucleophilic residues. |

| Benzophenone | Diradical (triplet state) | 350-360 | Chemically stable; less prone to rearranging; activated at longer wavelengths, which can reduce photodamage to proteins. | Bulky size can interfere with ligand binding. nih.gov |

| Phenyl Diazirine | Carbene | ~350 | Small size minimizes steric hindrance; highly reactive carbene can insert into a wide range of C-H and X-H bonds. | Can be more synthetically challenging to prepare. |

Vii. Structure Activity Relationship Sar Studies of Compounds Derived from 4 Cyano 2 Fluorophenylacetic Acid

Influence of Fluoro and Cyano Substitution on Receptor/Enzyme Binding and Modulation

The presence and position of the fluoro and cyano groups are critical determinants of the biological activity of compounds derived from 4-cyano-2-fluorophenylacetic acid. The fluorine atom can enhance metabolic stability and lipophilicity, which facilitates passage through cell membranes. The cyano group, a potent electron-withdrawing group and hydrogen bond acceptor, often plays a direct role in binding to the active sites of target proteins.

SAR in Potential Anti-Inflammatory Agents Derived from Related Compounds

While direct structure-activity relationship (SAR) studies on anti-inflammatory agents derived specifically from this compound are not extensively documented, the principles can be inferred from related compounds. In many non-steroidal anti-inflammatory drugs (NSAIDs), the acidity of the carboxylic acid group is crucial for its interaction with cyclooxygenase (COX) enzymes. The presence of a fluorine atom can increase this acidity. neu.edu.tr In derivatives of salicylic (B10762653) acid, for instance, the addition of a chlorine atom at the 5-position was found to enhance its ability to suppress NFκB, a key transcription factor in inflammation. nih.gov Amidation of the carboxylic group also increased this inhibitory activity. nih.gov This suggests that modifications to the phenyl ring and the acetic acid moiety of this compound could similarly modulate anti-inflammatory potential by influencing interactions with inflammatory targets. For many NSAIDs, masking the free carboxylic acid group has been a strategy to reduce gastrointestinal toxicity. nih.gov

SAR in Anticancer Agents (e.g., Phenylacetamide Derivatives)

Phenylacetic acid and its derivatives have demonstrated anti-proliferative effects on various cancer cell lines. nih.gov In a study of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro moiety on the N-phenyl ring showed greater cytotoxic effects against a prostate carcinoma cell line (PC3) than those with a methoxy (B1213986) moiety. nih.govnih.gov This highlights the significant impact of substituents on the biological activity of phenylacetamide-based anticancer agents. The study underscores that while the 4-fluorophenyl group is a core component, further substitutions on other parts of the molecule are critical for optimizing anticancer potency. nih.govnih.gov

Table 1: Cytotoxic Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

| Compound | Substitution on N-phenyl ring | Cell Line | IC50 (μM) |

|---|---|---|---|

| 2b | m-nitro | PC3 | 52 nih.gov |

| 2c | p-nitro | PC3 | 80 nih.gov |

| 2c | p-nitro | MCF-7 | 100 nih.gov |

| Imatinib (Ref) | - | PC3 | 40 nih.gov |

| Imatinib (Ref) | - | MCF-7 | 98 nih.gov |

IC50: The half maximal inhibitory concentration. PC3: Prostate carcinoma cell line. MCF-7: Breast cancer cell line.

SAR in Enzyme Inhibitors (e.g., Dipeptidyl Peptidase IV (DPP-IV) and Indoleamine 2,3-Dioxygenase 1 (IDO1)/Tryptophan 2,3-Dioxygenase (TDO) Inhibitors)

Derivatives of this compound are prominent in the design of specific enzyme inhibitors.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: The 4-cyano-2-fluorobenzyl group is a key component in some DPP-IV inhibitors. A 2-cyanopyrrolidine scaffold can occupy the hydrophobic S1 pocket of the DPP-IV enzyme, with the nitrile group forming hydrogen bonds. nih.gov In one series of inhibitors, the 2-fluoro-4-cyanoaniline "tail" fragment was observed to interact with Phe357 in the S2' extensive subsite, where the cyano group forms a hydrogen bond with Arg669. nih.gov The introduction of a cyano group into pyrrolidine-based inhibitors has been shown to considerably increase their affinity for the DPP-IV enzyme. researchgate.net Specifically, 2-cyano-4-fluoro-1-thiovalylpyrrolidine analogues have been developed as potent and long-acting DPP-IV inhibitors. nih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1)/Tryptophan 2,3-Dioxygenase (TDO) Inhibitors: The heme enzyme IDO1 is a target for cancer immunotherapy. nih.gov In the development of IDO1 inhibitors, fused heterocyclic compounds have shown strong inhibitory activity. nih.gov SAR studies revealed that halogen substitutions on an aryl ring appended to the core structure play a crucial role. nih.gov Specifically, fluoro-substitutions at the meta- and/or para-positions of the aryl ring were preferred for potent activity. nih.gov For instance, a dipyrazolopyran derivative with di-halogen substitutions on the aryl ring showed an IC50 value of 260 nM. nih.gov The halogen-substituted aryl rings are thought to interact with amino acids in a binding pocket through pi-stacking and hydrophobic interactions, while the fused heterocyclic core interacts with the enzyme's heme group. nih.gov

Table 2: IDO1 Inhibitory Activity of Dipyrazolopyran Derivatives

| Compound | Aryl Ring Substitution | IDO1 IC50 (nM) |

|---|---|---|

| 4j | di-halogen substituted | 260 nih.gov |

| 4n | 3-hydroxy, 4-methoxy | >260 nih.gov |

| 5l (Ref) | 3-chloro, 4-fluoro (on phenyl of a different scaffold) | 91 nih.gov |

IC50: The half maximal inhibitory concentration.

Stereochemical Aspects of Structure-Activity Relationships in Chiral Derivatives

When substitutions create a chiral center on the acetic acid portion of this compound derivatives, the stereochemistry often plays a decisive role in biological activity. This is because the binding sites of enzymes and receptors are themselves chiral, leading to stereospecific interactions.

In the development of DPP-IV inhibitors, for example, the (S)-configuration of the cyanopyrrolidine moiety is crucial for high-potency inhibition. researchgate.net This specific spatial arrangement allows for optimal interaction with the enzyme's active site. Similarly, for certain non-steroidal anti-inflammatory drugs, the (S)-isomer is often the more active enantiomer. neu.edu.tr This enantioselectivity underscores the importance of the three-dimensional structure of the drug molecule. The precise orientation of the 4-cyano-2-fluorophenyl group relative to other parts of the molecule, as dictated by the chiral center, is critical for achieving the desired therapeutic effect.

Viii. Future Directions and Emerging Research Avenues for 4 Cyano 2 Fluorophenylacetic Acid

Exploration of Novel and Sustainable Synthetic Routes

While standard synthetic routes to phenylacetic acid derivatives are established, future research will likely focus on developing more sustainable and efficient methods for the synthesis of 4-cyano-2-fluorophenylacetic acid. Current methodologies often rely on multi-step processes that may involve hazardous reagents and generate significant waste.

Future synthetic strategies could explore:

Microreactor Technology: The use of microreactors offers enhanced control over reaction parameters, improving safety and yield. A process for synthesizing the related precursor, 4-cyano-2-fluorobenzyl alcohol, utilizes microreactor technology for the bromination of 3-fluoro-4-methylbenzonitrile (B68015) followed by hydrolysis. google.com This approach significantly reduces side reactions and is suitable for scaling up, suggesting its applicability to the synthesis of this compound.

Catalytic Cyanation: The introduction of the cyano group is a key step. Research into late-stage catalytic cyanation reactions, such as the palladium-catalyzed cross-coupling of aryl thianthrenium salts with isonitriles, could provide a more direct and milder route to introduce the nitrile functionality. acs.org

One-Pot Syntheses: Developing a one-pot synthesis from readily available starting materials like 2-fluorotoluene (B1218778) would be a significant advancement. A patented method for the synthesis of the related o-fluorophenylacetic acid involves a three-step process of halogenation, cyanation, and hydrolysis in a more streamlined, albeit not one-pot, manner. google.com Adapting such a process to a one-pot procedure would enhance efficiency and reduce costs.

A comparison of potential synthetic starting points is presented in Table 1.

| Starting Material | Potential Synthetic Steps | Advantages | Challenges |

| 3-Fluoro-4-methylbenzonitrile | 1. Radical bromination of the methyl group 2. Hydrolysis of the resulting benzyl (B1604629) bromide | Readily available starting material. | Use of hazardous brominating agents. |

| 2-Fluoro-4-bromotoluene | 1. Cyanation (e.g., Rosenmund-von Braun reaction) 2. Conversion of methyl to acetic acid | Avoids radical reactions. | Harsh conditions for cyanation. |

| 2-Fluorotoluene | 1. Halogenation 2. Cyanation 3. Hydrolysis | Inexpensive starting material. google.com | Multi-step process with potential for side products. google.com |

Table 1: Potential Starting Materials and Synthetic Strategies for this compound

Investigation of Undiscovered Reactivity Profiles and Catalytic Transformations

The electronic properties of this compound, influenced by the strong electron-withdrawing nature of both the cyano and fluoro substituents, suggest a rich and largely unexplored reactivity profile.

Future research in this area could focus on:

Cyano-Activated Fluoro Displacement: The fluorine atom, activated by the para-cyano group, could be susceptible to nucleophilic aromatic substitution. Studies on related difluorobenzonitriles have shown that the fluorine atom can be displaced by various nucleophiles, leading to the synthesis of novel heterocyclic compounds like cyanophenoxazines. rsc.org Investigating similar reactions with this compound could yield a new class of derivatives.

Decarboxylative Cross-Coupling Reactions: The carboxylic acid moiety can be a handle for various transformations. Investigating its participation in decarboxylative cross-coupling reactions could provide a novel route to synthesize unsymmetrical biaryls or other complex molecules.

Reactivity of the Benzylic Position: The acidic protons of the methylene (B1212753) group can be exploited for various carbon-carbon bond-forming reactions. The electron-withdrawing groups on the aromatic ring will influence the acidity of these protons, a factor that can be quantified and exploited in synthesis. The Hammett equation provides a framework for understanding how substituents influence the reactivity of the carboxyl group and, by extension, the benzylic position. wikipedia.org

Expansion of Applications in Asymmetric Organocatalysis and Chiral Recognition Systems

Phenylacetic acid derivatives have found utility in the field of asymmetric synthesis, often as chiral building blocks or auxiliaries. The unique electronic and steric properties of this compound make it a promising candidate for such applications.

Emerging research avenues include:

Chiral Auxiliary: The carboxylic acid can be temporarily attached to a prochiral molecule to direct the stereochemical outcome of a reaction. wikipedia.org The fluorinated phenyl group could provide unique steric and electronic interactions to enhance diastereoselectivity in reactions like asymmetric alkylations or aldol (B89426) additions. researchgate.netyork.ac.uk The effectiveness of other fluorinated phenylacetic acids, such as 2-fluorophenylacetic acid, as chiral derivatizing agents suggests the potential of the title compound. sielc.com

Chiral Recognition: The compound and its derivatives could be developed as chiral selectors in chromatography or as components of chiral sensors. The combination of the rigid aromatic ring, the hydrogen-bonding carboxylic acid, and the polar cyano and fluoro groups provides multiple points of interaction for enantioselective recognition.

Organocatalysis: Derivatives of this compound could be designed to act as organocatalysts. For example, amide derivatives could be synthesized to participate in hydrogen-bond-donating catalysis.

| Application Area | Potential Role of this compound | Key Structural Features |

| Asymmetric Synthesis | Chiral auxiliary to control stereochemistry. wikipedia.org | Carboxylic acid for attachment, fluorinated phenyl for steric/electronic control. |

| Chiral Recognition | Chiral stationary phase or sensor component. | Multiple interaction sites (H-bonding, dipole-dipole). |

| Organocatalysis | Precursor to hydrogen-bond donating catalysts. | Modifiable carboxylic acid group. |

Table 2: Potential Applications in Asymmetric Chemistry

Advanced Computational Modeling for Rational Design and Optimization of Derivatives

Computational chemistry offers a powerful tool to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, computational modeling can accelerate the discovery of new applications and the design of optimized derivatives.

Future computational studies could involve:

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure and predict the most likely sites for electrophilic and nucleophilic attack. This can help in designing new reactions and understanding unexpected reactivity. nih.gov

Designing Novel Catalysts: Computational modeling can be used to design derivatives of this compound as catalysts with enhanced activity and selectivity. For instance, by modeling the transition states of a catalyzed reaction, modifications to the catalyst structure can be proposed to lower the activation energy.

Understanding Non-Covalent Interactions: The fluorine atom can participate in non-covalent interactions, such as hydrogen bonding, which can influence the conformation and binding properties of the molecule. nih.gov Computational studies can elucidate these interactions, which is crucial for applications in chiral recognition and drug design. Studies on fluorinated pharmaceuticals have demonstrated the utility of combining computational chemistry with experimental techniques like 19F NMR to identify and quantify reaction products. umn.edu

Structure-Activity Relationship (SAR) Studies: If derivatives of this compound show biological activity, computational methods can be used to build SAR models. This can help in identifying the key structural features responsible for the activity and in designing more potent analogues. For example, studies on 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown their potential as anticancer agents, and computational SAR could further optimize such structures. nih.gov

Q & A

Q. What are the optimal synthetic strategies for 4-Cyano-2-fluorophenylacetic acid to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves coupling fluorinated aromatic precursors with cyanoacetic acid derivatives. For example, a two-step approach could include:

Halogenation/Cyanation : Start with 2-fluorophenylacetic acid derivatives, introducing the cyano group via nucleophilic substitution using potassium cyanide under controlled pH (6–8) to minimize side reactions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Analytical HPLC (C18 column, acetonitrile/water mobile phase) can confirm purity >95% .

Note: Ensure inert atmosphere (N₂/Ar) during cyanation to prevent hydrolysis of the nitrile group.

Q. How should researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Employ a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C-2 and cyano resonance at ~110–120 ppm in ¹³C NMR).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M-H]⁻ ion for C₉H₅FNO₂: 190.03 g/mol).

- Infrared Spectroscopy (IR) : Detect characteristic peaks for -CN (~2240 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) .

Advanced Tip: Cross-validate with X-ray crystallography if crystalline samples are obtainable.

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Use reverse-phase HPLC coupled with fluorescence detection or tandem MS (LC-MS/MS):

- Sample Preparation : Acidify biological samples (pH 2–3) to protonate the carboxylic acid, then extract via solid-phase extraction (C18 cartridges).

- Chromatography : Optimize retention using a methanol/0.1% formic acid gradient. For fluorogenic detection, derivatize with 4-chloro-7-nitrobenzofurazan (NBD-Cl) to enhance sensitivity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Apply hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model:

- Electrostatic Potential (ESP) : Map electron-deficient regions near the cyano group for reactivity predictions.

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to estimate charge-transfer behavior. Validate results against experimental UV-Vis spectra .

Note: Include solvent effects (PCM model) for biological or solution-phase applications.

Q. What structural modifications enhance the bioactivity of fluorinated phenylacetic acid derivatives in medicinal chemistry?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Substitution Patterns : Compare 2-fluoro vs. 4-fluoro analogs for receptor binding affinity.

- Functional Group Replacement : Replace -CN with -COOH esters to improve membrane permeability.

- In Silico Docking : Use AutoDock Vina to screen modified derivatives against target enzymes (e.g., cyclooxygenase-2) .

Q. How should researchers address contradictions in reported reactivity or bioactivity data for fluorophenylacetic acid analogs?

- Methodological Answer : Systematic reconciliation involves:

Meta-Analysis : Compile data from peer-reviewed studies (e.g., reaction yields, IC₅₀ values) and identify outliers.

Controlled Replication : Reproduce experiments under standardized conditions (e.g., solvent, temperature, catalyst loading).

Error Source Identification : Check for impurities (via LC-MS) or stereochemical inconsistencies (e.g., racemization during synthesis) .

Example: Discrepancies in catalytic cyanation efficiency may arise from trace metal contaminants in reagents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.